5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound with significant implications in chemical research. Its molecular formula is , and it has a molecular weight of approximately 385.82 g/mol. This compound is classified under the category of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms in the ring structure. The presence of a fluorine atom and various functional groups suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole can be approached through several methods, typically involving multi-step reactions. One common method includes:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole can be represented by the following:
InChI=1S/C20H17FN3O2/c21-16-5-2-1-4-14(16)12-18(26)25-11-3-6-17(25)20-23-19(24-27-20)13-7-9-15(22)10-8-13/h1-2,4-5,7-10,17H,3,6,11-12H2This representation indicates the connectivity of atoms within the molecule. The Canonical SMILES notation is:
C1CC(N(C1)C(=O)CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=C(C=C4)F.
The structural formula reveals that the compound features a pyrrolidine ring linked to an oxadiazole moiety and substituted with a fluorophenyl group.
The chemical reactivity of 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole can be explored through various reactions:
These reactions are crucial for modifying the compound for various applications in drug design and development.
The physical and chemical properties of 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole include:
| Property | Value |
|---|---|
| Molecular Weight | 385.82 g/mol |
| Appearance | Solid (typically crystalline) |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Stability | Stable under standard conditions |
These properties are essential for determining its applicability in various experimental setups and formulations.
5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole has several scientific uses:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: